2-(2-Chloroethoxy)benzaldehyde
Overview
Description
2-(2-Chloroethoxy)benzaldehyde is an organic compound with the molecular formula C9H9ClO2 It is a benzaldehyde derivative where the benzene ring is substituted with a 2-chloroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloroethoxy)benzaldehyde typically involves the reaction of 2-chloroethanol with benzaldehyde in the presence of a base. One common method is the Williamson ether synthesis, where 2-chloroethanol reacts with benzaldehyde in the presence of a strong base like sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the ether linkage.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for large-scale operations. This may involve continuous flow reactors and the use of catalysts to increase yield and efficiency. The reaction conditions are carefully controlled to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chloroethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: 2-(2-Chloroethoxy)benzoic acid.
Reduction: 2-(2-Chloroethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chloroethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and ethers.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethoxy)benzaldehyde depends on the specific reactions it undergoes. For instance, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In substitution reactions, the chloro group is replaced by a nucleophile through a nucleophilic substitution mechanism. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
2-(2-Chloroethoxy)benzoic acid: Formed by the oxidation of 2-(2-Chloroethoxy)benzaldehyde.
2-(2-Chloroethoxy)benzyl alcohol: Formed by the reduction of this compound.
2-(2-Bromoethoxy)benzaldehyde: Similar structure but with a bromo group instead of a chloro group.
Uniqueness: this compound is unique due to its specific reactivity profile, which allows it to undergo a variety of chemical transformations. Its chloroethoxy group provides a site for nucleophilic substitution, while the aldehyde group can participate in oxidation and reduction reactions. This versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-(2-chloroethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQZLVZNOAKWKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397170 | |
Record name | 2-(2-chloroethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54373-14-7 | |
Record name | 2-(2-chloroethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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